N-Acetyl-D-Norvaline is a derivative of the amino acid norvaline, classified as a non-proteinogenic amino acid. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the norvaline structure. The molecular formula of N-Acetyl-D-Norvaline is , with a molecular weight of 159.18 grams per mole. This compound is notable for its applications in peptide synthesis, enzyme studies, and the development of bioactive compounds.
N-Acetyl-D-Norvaline is synthesized from D-Norvaline, which can be derived from various sources, including microbial fermentation or chemical synthesis. It falls under the category of non-canonical amino acids, which are not incorporated into proteins during translation but serve significant roles in biochemical processes and research applications.
The acylation reaction generally proceeds under controlled temperature and pressure conditions to maximize product yield while minimizing by-products. The choice of solvents and reagents can significantly impact the efficiency and purity of the final product.
The specific conditions under which these reactions occur, including temperature, solvent choice, and concentration of reactants, play crucial roles in determining the outcome and efficiency of each reaction type.
N-Acetyl-D-Norvaline functions primarily in biochemical pathways involving peptide synthesis. As a non-proteinogenic amino acid, it does not incorporate into proteins but serves as a building block for synthetic peptides with tailored properties.
The mechanism involves:
N-Acetyl-D-Norvaline has several significant applications across various fields:
N-Acetyl-D-norvaline (chemical formula: C₇H₁₃NO₃; molecular weight: 159.18 g/mol; IUPAC name: (2R)-2-acetamidopentanoic acid) serves as a strategically designed inhibitor of key enzymes in urea cycle regulation, particularly ornithine transcarbamylase (OTC) and arginase. Structural analyses reveal that this compound functions as a transition-state analog due to its structural mimicry of natural substrates. In OTC catalysis, the enzyme facilitates carbamyl transfer from carbamyl phosphate to L-ornithine, forming L-citrulline. N-Acetyl-D-norvaline’s pentanoic acid backbone and acetylated amino group sterically and electronically resemble the carbamylated intermediate, enabling competitive binding at the enzyme’s active site [8].
Mutagenesis studies demonstrate that a single amino acid substitution (e.g., Glu92 in Xanthomonas campestris AOTCase) can dramatically alter substrate specificity, allowing transcarbamylases to process N-acetyl-D-norvaline instead of native substrates. When crystallized with OTC, N-acetyl-D-norvaline occupies the same binding pocket as N-acetyl-L-ornithine but induces conformational strain due to its D-configuration, reducing catalytic efficiency by >95% compared to native substrates. This inhibition is quantified by a Ki value of 42 ± 5 μM, reflecting high-affinity binding [8].
Table 1: Enzymatic Parameters of N-Acetyl-D-Norvaline Inhibition
Enzyme | Native Substrate | Inhibition Constant (Kᵢ) | Binding Affinity Shift |
---|---|---|---|
Ornithine transcarbamylase | N-Acetyl-L-ornithine | 42 ± 5 μM | 12-fold increase |
Arginase | L-Arginine | 110 ± 15 μM | 8-fold increase |
Aminoacylase I | N-Acetyl-L-amino acids | No significant inhibition | N/A |
In mammalian systems, this molecule’s chiral specificity (D-configuration) allows evasion of rapid hydrolytic clearance by aminoacylase I, which predominantly processes L-configured substrates. Consequently, N-acetyl-D-norvaline exhibits prolonged in vitro inhibitory effects compared to L-analogs, making it a valuable probe for urea cycle dysregulation studies [7] [10].
Stereoselective production of N-Acetyl-D-norvaline leverages engineered microbial platforms and enzymatic acetylation strategies to achieve high enantiomeric excess (ee). Escherichia coli strains heterologously expressing D-amino acid transaminases and acetyl-CoA-dependent N-acetyltransferases convert keto acid precursors to D-norvaline followed by regioselective acetylation. This approach exploits the bacteria’s endogenous pyridoxal-5′-phosphate (PLP)-dependent amination machinery to generate the D-amino acid backbone, which is subsequently acetylated by overexpressed N-acetyltransferases like Mycobacterium tuberculosis Eis [1] [7].
A breakthrough "acetylation protection strategy" circumvents cytotoxicity from free D-amino acids during biosynthesis. By engineering E. coli to co-express racemases and N-acetyltransferases, simple carbon sources (e.g., glucose) are converted to N-acetyl-D-amino acids. This system achieves titers of 5.65 g/L for N-acetyl-D-valine and 8.025 g/L for N-acetyl-D-phenylalanine, with N-acetyl-D-norvaline yields reaching 130 mg/L. The process maintains >99% enantiomeric purity due to the stereoselectivity of the transaminase step [1].
Table 2: Biocatalytic Synthesis Performance for N-Acetyl-D-Norvaline and Analogs
Biocatalyst System | Substrate | Yield (g/L) | Enantiomeric Excess (%) | Product |
---|---|---|---|---|
Engineered E. coli (racemase + N-acetyltransferase) | Glucose | 0.13 | >99.5 | N-Acetyl-D-norvaline |
Recombinant leucine dehydrogenase | 2-Ketovalerate | 0.38* | 100 | D-norvaline |
Chemical acetylation | D-norvaline | 84** | 98 | N-Acetyl-D-norvaline |
Yield for D-norvaline prior to acetylation; *Yield after enzymatic resolution [1] [3] [7]
Chemical synthesis routes remain viable but require resolution steps. Patent CN100516025C details a four-step process: (1) bromination of n-valeric acid to form α-bromovaleryl chloride, (2) ammonification to D,L-norvaline, (3) diastereomeric salt formation with D-tartaric acid, and (4) acetylation of resolved D-norvaline. This method achieves 98% ee but suffers from lower overall yields (<50%) due to racemization during acetylation [3].
While N-acetyl-D-norvaline is predominantly synthetic, its formation in vivo may occur via non-enzymatic acyl transfer under conditions of metabolic overflow. In maple syrup urine disease (MSUD), accumulated 2-keto acids (e.g., 2-ketovalerate) react non-enzymatically with ammonia and acetyl-CoA analogs to form N-acylated conjugates. Molecular modeling indicates this reaction proceeds via a nucleophilic addition-elimination mechanism with an activation energy (Ea) of 85 kJ/mol under physiological conditions, making it kinetically feasible during metabolic acidosis [7].
In Escherichia coli, oxygen limitation triggers norvaline accumulation via pyruvate overflow. During anaerobic shifts, pyruvate concentrations rise >20-fold, diverting flux through the branched-chain amino acid (BCAA) pathway. α-Isopropylmalate synthase (α-IPMS), which normally condenses pyruvate with α-ketobutyrate to initiate leucine synthesis, exhibits substrate promiscuity. It accepts pyruvate directly to form α-ketobutyrate, then elongates it to α-ketovalerate—the immediate precursor to norvaline. Transamination yields D/L-norvaline, which may undergo non-enzymatic acetylation by acetyl-donors like acetyl-phosphate [6] [9].
Table 3: Metabolic Precursors and Conditions Favoring Norvaline/Acetyl-norvaline Formation
Precursor | Catalyst/Condition | Product | Physiological Context |
---|---|---|---|
2-Ketovalerate | Spontaneous reaction with NH₃ | D/L-norvaline | Hyperammonemia (MSUD) |
Pyruvate | α-IPMS under O₂ limitation | α-Ketovalerate | Anaerobic E. coli fermentation |
D-norvaline | Acetyl-phosphate/acetyl-CoA | N-Acetyl-D-norvaline | High acetyl-CoA flux |
N-Acetyl-L-amino acids | Acylase I deficiency | N-Acetyl-D-norvaline* | Urinary accumulation (genetic disorders) |
*Via epimerization or microbial metabolism [5] [6] [9]
The PTER (phosphotriesterase-related) enzyme, identified as a mammalian taurine N-acetyltransferase, exhibits minimal activity toward norvaline. However, its catalytic mechanism—bidirectional acetylation using free acetate—suggests potential promiscuity toward D-amino acids under specific conditions. In vitro, PTER acetylates taurine with a Km of 64 mM for acetate, indicating low affinity that may extend to other carboxylates [5]. In urea cycle disorders, elevated ammonia facilitates spontaneous norvaline synthesis from 2-ketovalerate, which may undergo acetylation by promiscuous acyltransferases like GLYAT [7].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8